Tschimgin
Overview
Description
It is a substance presenting an estrogenic activity. Camphane complex ester , from plants of the Umbelliferae family
It is a substance presenting an estrogenic activity. Camphane complex ester, from plants of the Umbelliferae family
Scientific Research Applications
1. Interaction with DNA
Tschimgin (TMG), a monoterpene derivative with anticancer properties, has been studied for its interaction with calf thymus DNA (CT-DNA). Spectroscopic methods and molecular docking studies revealed the formation of a complex between TMG and CT-DNA, suggesting its potential in influencing biological processes and as a probe for DNA assay. The binding constant between TMG and DNA is comparable to groove binding agents, indicating a significant interaction strength (Khajeh et al., 2018).
2. Modulation of Estrogen Receptors
This compound has been identified to act as an agonist for both ER(alpha) and ER(beta) estrogen receptors. This finding is significant as phytoestrogens, such as terpenoids found in the Umbelliferae family, can modulate estrogen signaling and exhibit ER subtype-selective phytoestrogen properties similar to selective estrogen receptor modulators (SERMs). Such modulation is important for understanding the molecular mechanisms of endocrine disrupters and for the development of targeted therapies (Ikeda et al., 2002).
3. Identification from Fungal Endophytes
A study identified tschimgine and stylosin, two major monoterpene derivatives, from fungal endophytes associated with the medicinal plant Ferula ovina. This research underscores the potential of using fungal endophytes as a source for producing medicinal compounds independent of the plant source, opening new avenues for sustainable production of plant secondary metabolites (Tazik et al., 2020).
4. FXR Modulation
This compound has been identified as a novel modulator of the farnesoid X receptor (FXR). Its unique mode of selective co-regulator assembly and the ability to induce dynamic conformational changes in the activation function 2 (AF‐2) surface of FXR highlight its potential for clinical value as an FXR-selective modulator. This finding provides a novel structural template for optimizing FXR modulators (Zheng et al., 2017).
Properties
IUPAC Name |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMPPVYPMMRNT-AJUCZRQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959823 | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38970-50-2 | |
Record name | Tschimgin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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